4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
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Overview
Description
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline is an organic compound that features a dimethylamino group, an ethoxy group, and a methoxy group attached to an aniline ring
Preparation Methods
The synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline typically involves multiple steps. One common method starts with the reaction of 2-chloroethanol with 2-aminoanisole to produce 2-(dimethylamino)ethanol. This intermediate is then reacted with 3-methoxyaniline under acidic conditions to yield the target compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its derivatives have shown promise as antifungal agents.
Industry: It is used in the preparation of low-density packaging foams.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline involves its interaction with specific molecular targets. For instance, as a MARK4 inhibitor, it binds to the kinase and inhibits its activity, which can lead to the suppression of cancer cell growth . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline can be compared with other similar compounds, such as:
4-[2-(Dimethylamino)ethoxy]benzohydrazide: This compound also features a dimethylaminoethoxy group but has different applications and properties.
4-[2-(Dimethylamino)ethoxy]benzylamine: Another similar compound used in different chemical reactions and industrial applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-methoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-7-15-10-5-4-9(12)8-11(10)14-3/h4-5,8H,6-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPHOXJKLRZETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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